Altronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Altronic acid: is a sugar acid derived from the oxidation of the aldehyde group of an aldose into a carboxyl group. It is a six-carbon compound with the molecular formula C6H12O7 . The compound is known for its role as a metabolite in various biological pathways, particularly in the metabolism of pentose and glucuronate interconversions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Altronic acid can be synthesized through the oxidation of sedoheptulose in an alkaline solution using oxygen. The reaction involves the conversion of sedoheptulose to d-altronic acid, which is then isolated in the form of a suitable salt, such as calcium d-altronate .
Industrial Production Methods: The industrial production of d-altronic acid typically involves the same oxidation process of sedoheptulose. The process is scaled up to produce larger quantities of the compound, which is then purified and converted into its salt forms for various applications .
Chemical Reactions Analysis
Types of Reactions: Altronic acid undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for the synthesis of d-altronic acid.
Reduction: this compound can be reduced to form other sugar alcohols.
Substitution: Various substitution reactions can occur at the hydroxyl groups of d-altronic acid.
Common Reagents and Conditions:
Oxidation: Oxygen in an alkaline solution is commonly used for the oxidation of sedoheptulose to d-altronic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce d-altronic acid to sugar alcohols.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions at the hydroxyl groups.
Major Products Formed:
Oxidation: this compound itself is the major product.
Reduction: Sugar alcohols such as d-altritol.
Substitution: Acetylated derivatives of d-altronic acid.
Scientific Research Applications
Altronic acid has several scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other sugar acids and alcohols.
- Employed in the study of carbohydrate chemistry and metabolism.
Biology:
- Acts as a metabolite in the pentose and glucuronate interconversions pathway.
- Studied for its role in bacterial metabolism, particularly in Escherichia coli .
Medicine:
- Investigated for its potential therapeutic applications in metabolic disorders.
- Used in the development of diagnostic assays for metabolic pathways.
Industry:
- Utilized in the production of biodegradable polymers and other materials.
- Employed in the food industry as a potential additive for its metabolic properties.
Mechanism of Action
The mechanism of action of d-altronic acid involves its role as a metabolite in various biochemical pathways. It acts as a substrate for specific enzymes, such as d-altronic acid dehydrogenase, which catalyzes its conversion to other metabolites. The molecular targets and pathways involved include the pentose and glucuronate interconversions pathway, where d-altronic acid is converted to other sugar acids and alcohols .
Comparison with Similar Compounds
- d-Gluconic acid
- d-Xylonic acid
- d-Mannuronic acid
- d-Galacturonic acid
Comparison: Altronic acid is unique due to its specific role in the pentose and glucuronate interconversions pathway. Unlike d-gluconic acid and d-xylonic acid, which are more commonly studied and utilized, d-altronic acid has a distinct metabolic pathway and specific enzymatic interactions. Its unique structure and reactivity make it a valuable compound for research in carbohydrate metabolism and industrial applications .
Properties
CAS No. |
24871-35-0 |
---|---|
Molecular Formula |
C6H12O7 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |
InChI Key |
RGHNJXZEOKUKBD-AIHAYLRMSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altronic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.